4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole
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Overview
Description
4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole is a complex organic compound that features a unique combination of aziridine and thiazole rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain, while thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole typically involves multiple steps:
Formation of the Aziridine Ring: Aziridines can be synthesized through the cyclization of haloamines or amino alcohols.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine nitrogen with cyclopropylmethyl halides under basic conditions.
Formation of the Thiazole Ring: Thiazoles can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Aziridine and Thiazole Rings: The final step involves the coupling of the aziridine and thiazole rings through a nucleophilic substitution reaction, where the aziridine nitrogen attacks the electrophilic carbon of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Ring Opening: Aziridines are highly reactive towards nucleophiles due to ring strain.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
Substitution Reactions: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Ring Opening: Typically performed under mild conditions using nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Ring Opening: Produces open-chain derivatives with functional groups corresponding to the nucleophile used.
Oxidation: Yields sulfoxides or sulfones.
Reduction: Produces dihydrothiazoles.
Scientific Research Applications
Medicinal Chemistry: Aziridines are known for their antitumor activity, making this compound a candidate for cancer research.
Materials Science: The unique combination of aziridine and thiazole rings can be exploited in the design of novel polymers and materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving aziridine and thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
Aziridine Derivatives: Compounds like mitomycin C and porfiromycin also contain aziridine rings and exhibit antitumor activity.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole are well-known thiazole derivatives with biological activity.
Uniqueness
4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole is unique due to its combination of aziridine and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-18-16(11-21-12)15-4-2-3-5-17(15)20-10-14-9-19(14)8-13-6-7-13/h2-5,11,13-14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFTSQDSSTSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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